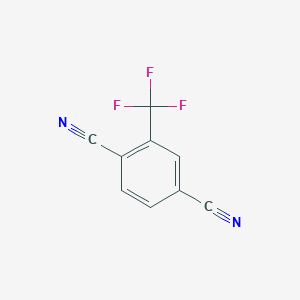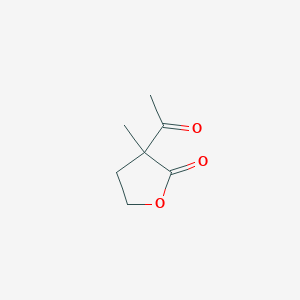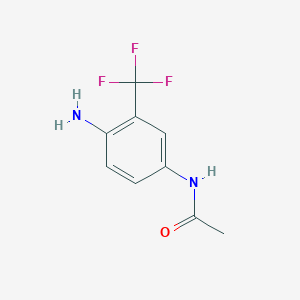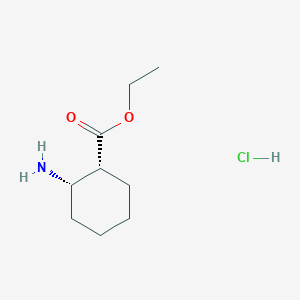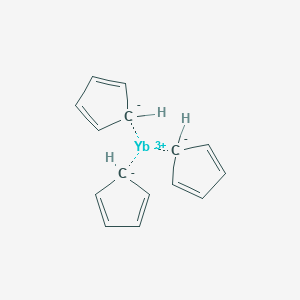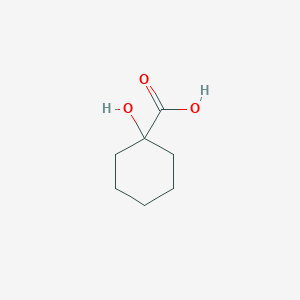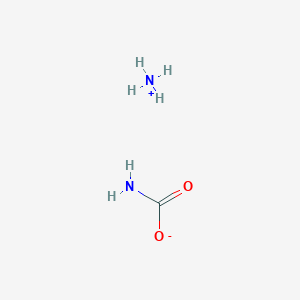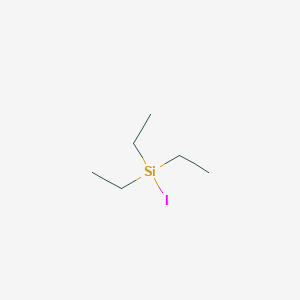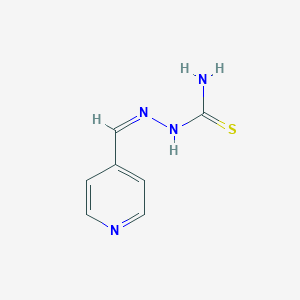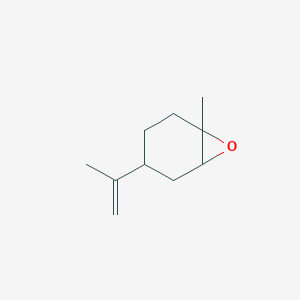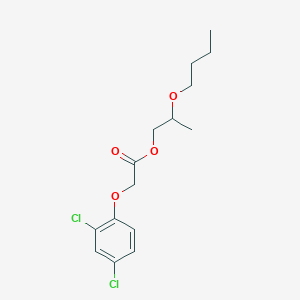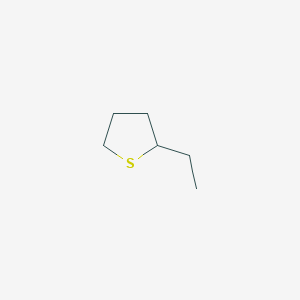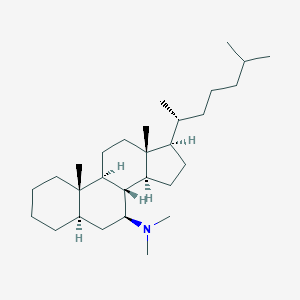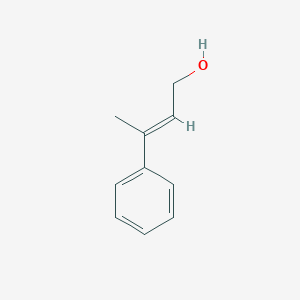
(E)-3-phenylbut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-phenylbut-2-en-1-ol is an organic compound characterized by a phenyl group attached to a butenol structure. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications. Its structure consists of a phenyl ring bonded to a butenol chain, with the double bond in the E-configuration, which means the substituents on either side of the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-phenylbut-2-en-1-ol can be achieved through several methods. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, benzaldehyde can react with a suitable ylide to produce this compound under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of precursor compounds. This method ensures high yield and purity, making it suitable for large-scale production. The reaction conditions typically include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions: (E)-3-phenylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 3-phenylbutanol.
Substitution: 3-phenylbut-2-en-1-chloride.
Scientific Research Applications
(E)-3-phenylbut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and as a chemical intermediate in the production of other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-phenylbut-2-en-1-ol involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, altering their activity. The pathways involved can include modulation of oxidative stress responses and inhibition of microbial growth through disruption of cell membrane integrity.
Comparison with Similar Compounds
(Z)-3-phenylbut-2-en-1-ol: The Z-isomer of the compound, differing in the spatial arrangement around the double bond.
3-phenylpropan-1-ol: A saturated analog with a similar structure but lacking the double bond.
Cinnamyl alcohol: Another phenyl-substituted alcohol with a different carbon chain length.
Uniqueness: (E)-3-phenylbut-2-en-1-ol is unique due to its E-configuration, which imparts distinct chemical and physical properties compared to its Z-isomer and other similar compounds. This configuration can influence its reactivity and interaction with biological targets, making it valuable in specific applications.
Properties
IUPAC Name |
3-phenylbut-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLYRXUZSPLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

